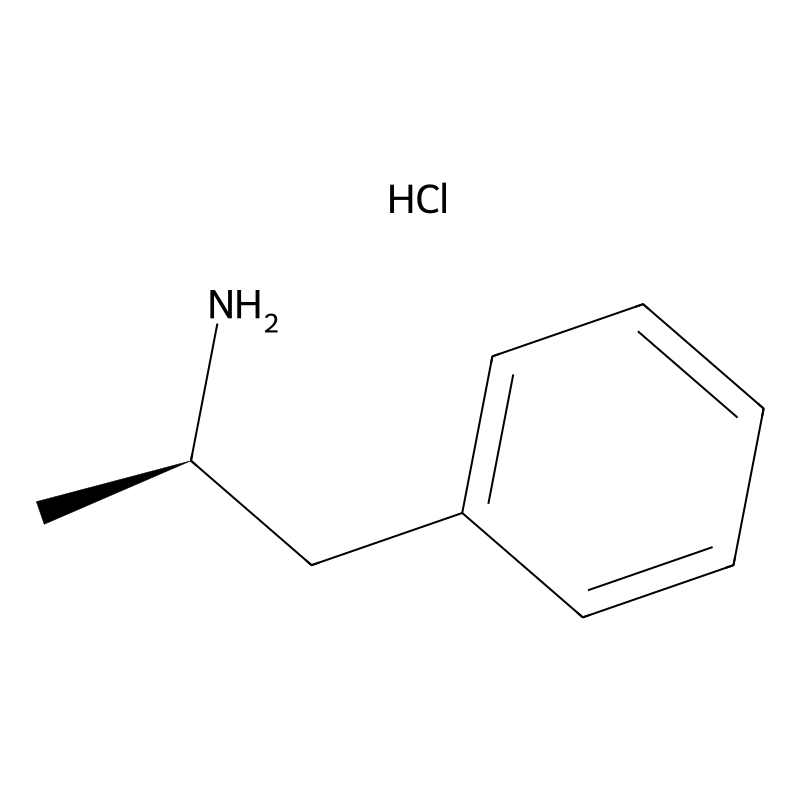

Levamfetamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water

Soluble in ethanol, ether

1.74e+00 g/L

Canonical SMILES

Isomeric SMILES

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Levamfetamine is one of the first-line medications used to treat ADHD in both children and adults []. Research studies have explored its efficacy in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. These studies investigate the drug's effects on cognitive function, academic performance, and behavior in controlled settings [].

Investigating Cognitive Enhancement

Levamfetamine's ability to increase alertness and focus has led researchers to explore its potential for cognitive enhancement in healthy individuals []. Studies examine how the drug affects tasks requiring attention, working memory, and decision-making [, ]. This research helps to understand the neural mechanisms underlying these cognitive functions.

Studying Neurodegenerative Disorders

The effects of levamfetamine on alertness and cognitive function are also being investigated in the context of neurodegenerative disorders like Parkinson's disease and narcolepsy [, ]. Research explores whether the drug can improve symptoms such as fatigue, sleepiness, and cognitive decline associated with these conditions [, ].

Levamfetamine hydrochloride, also known as levomethamphetamine, is a chiral compound belonging to the class of phenethylamines. It is the S-enantiomer of methamphetamine and has the chemical formula . This compound appears as white or off-white crystals or a crystalline powder and is soluble in water and ethanol. Levamfetamine hydrochloride is primarily recognized for its stimulant properties and has been used historically in various therapeutic contexts, although its medical use has diminished over time due to the potential for abuse associated with its more potent counterpart, methamphetamine .

- Alkylation: Levamfetamine can participate in alkylation reactions where it reacts with alkyl halides to form more complex amines.

- Hydroxylation: The compound can be hydroxylated, leading to the formation of hydroxymethamphetamine.

- Oxidation: Under oxidative conditions, it can be converted into various metabolites, including amphetamine and other hydroxylated derivatives.

These reactions are significant in both synthetic chemistry and metabolic pathways within biological systems .

The synthesis of levamfetamine hydrochloride can be achieved through several methods:

- Reduction of Ephedrine or Pseudoephedrine: One common method involves reducing ephedrine or pseudoephedrine using reducing agents such as lithium aluminum hydride or sodium borohydride. This process selectively produces levomethamphetamine.

- Leuckart Reaction: Another synthetic route is the Leuckart reaction, where phenylacetone is reacted with formamide or its derivatives under acidic conditions to yield a racemic mixture of methamphetamine, which can then be resolved to isolate levomethamphetamine.

- Reductive Amination: Phenylacetone can also undergo reductive amination with methylamine in the presence of a reducing agent to produce levamfetamine .

Levamfetamine hydrochloride has historically been used in various applications:

- Therapeutic Use: It has been utilized in treating conditions like nasal congestion due to its vasoconstrictive properties.

- Research: The compound is often used in pharmacological research to study the effects of stimulants on the central nervous system.

Despite its potential therapeutic applications, its use has significantly declined due to regulatory restrictions and concerns about abuse .

Levamfetamine hydrochloride interacts with several other substances:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to increased levels of catecholamines, resulting in hypertensive crises.

- Antidepressants: It may enhance the effects of certain antidepressants due to its stimulant properties.

- CYP2D6 Substrates: As a substrate for cytochrome P450 2D6, it may alter the metabolism of drugs processed by this enzyme, affecting their efficacy and safety profiles .

Levamfetamine hydrochloride shares structural similarities with several compounds within the phenethylamine family. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Methamphetamine | Chiral variant | More potent CNS stimulant; higher abuse potential |

| Amphetamine | Structural isomer | Used in ADHD treatment; less potent than methamphetamine |

| Ephedrine | Structural similarity | Used for respiratory issues; less CNS activity |

| Pseudoephedrine | Structural similarity | Primarily a decongestant; lower CNS effects |

Levamfetamine's uniqueness lies in its specific stereochemistry as the S-enantiomer, which influences its pharmacological effects and potential therapeutic uses compared to its counterparts .

Molecular Formula and Structural Features

Levamfetamine hydrochloride, with the chemical identifier 41820-21-7 in the Chemical Abstracts Service registry, represents the hydrochloride salt form of the levorotatory enantiomer of amphetamine [1] [2]. The compound possesses the molecular formula C₉H₁₄ClN, corresponding to a molecular weight of 171.67 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-1-phenylpropan-2-amine hydrochloride [1] [3].

The structural architecture of levamfetamine hydrochloride is characterized by absolute stereochemistry, featuring one defined stereocenter out of one possible stereocenter [2]. This chiral center confers levorotatory optical activity to the molecule [4] [2]. The three-dimensional molecular arrangement can be represented through the International Chemical Identifier string: InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1, with the corresponding InChI Key SEVKYLYIYIKRSW-DDWIOCJRSA-N [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC@HN.Cl, which clearly indicates the stereochemical configuration at the chiral carbon [1] [2].

The parent compound, levamfetamine (CAS 156-34-3), has a molecular formula of C₉H₁₃N and molecular weight of 135.21 grams per mole [5] [4]. The hydrochloride salt formation involves the addition of hydrochloric acid to the basic amine functionality, resulting in the protonated ammonium chloride salt form that enhances aqueous solubility and pharmaceutical stability [1] [2].

Physicochemical Properties

Solubility and Partition Coefficients

Levamfetamine hydrochloride demonstrates significant water solubility, a characteristic that distinguishes it from the free base form [6] [7]. The compound readily dissolves in aqueous media, making it suitable for pharmaceutical formulations requiring high bioavailability [7] [8]. When dissolved in aqueous solutions, levamfetamine hydrochloride exhibits a pH of approximately 6 [6].

The enhanced water solubility of the hydrochloride salt compared to the free base form is attributed to the ionic nature of the salt, which facilitates hydrogen bonding interactions with water molecules [7] [8]. This solubility characteristic is particularly important for oral bioavailability, as amphetamine forms easily absorbed molecules that are highly lipid soluble once the drug crosses biological membranes [7].

Partition coefficient data for levamfetamine hydrochloride specifically has not been extensively reported in the literature [9]. However, the parent compound levamfetamine exhibits lipophilic characteristics that enable effective membrane penetration and central nervous system access [7] [8].

Thermal Stability and Melting Point

The thermal properties of levamfetamine hydrochloride indicate a melting point range of 171-173°C with decomposition [9]. This melting point range is consistent with the crystalline nature of the hydrochloride salt and provides important information for pharmaceutical processing and analytical method development [9].

The thermal stability profile shows that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [9] [10]. During thermal decomposition studies of related methamphetamine compounds, researchers have observed the formation of various volatile products including carbon monoxide, hydrogen cyanide, methane, and methylchloride when heated above 550°C [11]. The methylchloride formation is particularly noteworthy as it results from the hydrochloride form of the compound [11].

Crystallographic Analysis

The crystallographic structure of levamfetamine hydrochloride has been characterized through X-ray diffraction studies, providing detailed three-dimensional molecular arrangements [12] [13]. Crystal structure determinations have revealed that the compound crystallizes in a specific space group with defined unit cell parameters [12].

The crystallographic data demonstrates that levamfetamine hydrochloride molecules exist in a well-defined lattice structure, with the hydrochloride salt facilitating intermolecular interactions that stabilize the crystal packing [14]. These intermolecular interactions include hydrogen bonding between the protonated amine group and the chloride ion, as well as van der Waals interactions between adjacent molecules [14].

High-resolution crystal structure analysis has been instrumental in understanding the binding interactions of related compounds with therapeutic antibodies [13]. Such crystallographic studies reveal that the molecular conformation adopted in the solid state closely resembles the native conformation observed in biological systems [13].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of levamfetamine hydrochloride through analysis of both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable identification and quantification of the compound in pharmaceutical preparations [15] [17].

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the phenyl ring protons, typically appearing between 7.0 and 7.5 parts per million [15] [17]. The aliphatic region shows distinctive patterns for the methyl group attached to the chiral carbon, the methylene group connecting to the benzene ring, and the methine proton at the chiral center [15] [18].

A particularly diagnostic feature in amphetamine-type substances is the characteristic doublet pair separated by approximately 2 parts per million chemical shift, with no intervening signals [17]. This pattern corresponds to the α-methyl-ethylamine sidechain and serves as a key identifier for this class of compounds [17]. The coupling patterns and chemical shifts provide detailed information about the molecular environment and confirm the structural assignment [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework of the molecule [19]. The spectrum typically shows signals for the aromatic carbons of the benzene ring, the aliphatic carbons of the propylamine chain, and the methyl carbon [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides characteristic fragmentation patterns that enable identification and structural elucidation of levamfetamine hydrochloride [20] [21]. The molecular ion typically appears at mass-to-charge ratio 136 for the protonated form of levamfetamine (after loss of HCl), with subsequent fragmentation producing diagnostic daughter ions [20] [22].

The most prominent fragmentation pathway involves the formation of the tropylium ion at mass-to-charge ratio 91, which results from the loss of the ethylamine side chain [21] [23]. This fragmentation is particularly characteristic of phenylalkylamine compounds and provides a reliable diagnostic marker [21] [23]. Additional significant fragments include ions at mass-to-charge ratio 119, corresponding to the loss of ammonia from the molecular ion, and mass-to-charge ratio 65, representing further fragmentation of the aromatic system [20] [21].

The fragmentation pattern shows α-cleavage as the predominant fragmentation mode, which is typical for amine-containing compounds [21] [23]. The presence of the phenyl group stabilizes certain fragment ions through resonance delocalization, influencing the relative abundances observed in the mass spectrum [21] [23].

For analytical applications, multiple reaction monitoring methods typically employ the transition from mass-to-charge ratio 136 to 91 as the primary quantitative transition, with the transition from 136 to 119 serving as a confirmatory ion [20] [22]. These fragmentation patterns remain consistent across different ionization techniques and provide reliable identification criteria for forensic and pharmaceutical analysis [20] [24].

| Table 1: Molecular Formula and Structural Features of Levamfetamine Hydrochloride | |

|---|---|

| Property | Value |

| Molecular Formula | C₉H₁₄ClN |

| IUPAC Name | (2R)-1-phenylpropan-2-amine;hydrochloride |

| CAS Number | 41820-21-7 |

| Molecular Weight | 171.67 g/mol |

| Parent Compound (CAS) | Levamfetamine (156-34-3) |

| Stereochemistry | Absolute |

| Defined Stereocenters | 1/1 |

| Optical Activity | Levorotatory |

| InChI | InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1 |

| InChI Key | SEVKYLYIYIKRSW-DDWIOCJRSA-N |

| SMILES | CC@HN.Cl |

| Table 2: Physicochemical Properties of Levamfetamine Hydrochloride | ||

|---|---|---|

| Property | Value | Reference Source |

| Physical State | Solid | ChemSpider Database |

| Appearance | White crystalline powder | Safety Data Sheets |

| Melting Point Range | 171-173°C | LGC Standards SDS |

| Water Solubility | Soluble | Multiple pharmaceutical sources |

| pH (aqueous solutions) | Approximately 6 | CAMEO Chemicals Database |

| Vapor Pressure | Not determined | LGC Standards SDS |

| Stability | Stable under normal conditions | LGC Standards SDS |

| Table 3: Optical Activity Parameters for Levamfetamine Hydrochloride | ||

|---|---|---|

| Property | Value | Standard Reference |

| Specific Rotation [α]²⁰ᴅ | +18.5° to +21.5° | USP Pharmacopeia |

| Test Solution Concentration | 16 mg/mL | USP Pharmacopeia |

| Solvent | 1.2 N hydrochloric acid | USP Pharmacopeia |

| Wavelength | 589.3 nm (sodium D-line) | Standard polarimetry |

| Temperature | 20°C | Standard polarimetry |

Chiral Centers and Enantiomeric Configuration

Levamfetamine hydrochloride represents the hydrochloride salt form of the (R)-(-)-enantiomer of amphetamine, possessing a single chiral center at the alpha-carbon position (C-2) of the phenethylamine backbone [1] [2]. The absolute stereochemical configuration of levamfetamine hydrochloride has been definitively established through comprehensive analytical methodologies, including X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its (R)-configuration according to the Cahn-Ingold-Prelog priority rules [3] [4].

The molecular architecture of levamfetamine hydrochloride (C₉H₁₃N·HCl) exhibits a well-defined stereochemical framework characterized by a single asymmetric carbon center bearing four distinct substituents: a hydrogen atom, a methyl group, a benzyl moiety, and an amino group [1] [2]. The stereochemical assignment follows established priority ranking protocols, wherein the amino nitrogen possesses the highest priority, followed by the phenyl-attached carbon, the methyl carbon, and finally the hydrogen atom [3] [4]. When viewed along the carbon-hydrogen bond axis with the hydrogen atom positioned away from the observer, the priority sequence progresses in a clockwise direction, thereby establishing the (R)-absolute configuration [3] [4].

The enantiomeric purity of pharmaceutical-grade levamfetamine hydrochloride typically exceeds 99% enantiomeric excess, as determined through chiral high-performance liquid chromatography and capillary electrophoresis methodologies [3] [5]. This exceptional stereochemical purity is crucial for maintaining consistent pharmacological profiles and minimizing potential adverse effects associated with the presence of the more potent dextroamphetamine enantiomer [3] [5].

Stereochemical Configuration Data

| Property | Levamfetamine Hydrochloride | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃N·HCl | [1] [2] |

| Absolute Configuration | (R)-(-)-amphetamine | [1] [3] |

| Optical Activity | Levorotatory (-) | [1] [6] |

| Defined Stereocenters | 1/1 | [1] [2] |

| Enantiomeric Excess (typical) | >99% | [3] [5] |

| Chiral Center Position | α-Carbon (C-2) | [3] [4] |

| Priority Assignment (Cahn-Ingold-Prelog) | R configuration | [3] [4] |

| Stereochemical Designation | L-isomer | [3] [7] |

The optical activity of levamfetamine hydrochloride manifests as levorotatory behavior, rotating plane-polarized light in a counterclockwise direction when observed along the direction of light propagation [1] [6]. This optical rotation property serves as a fundamental physical characteristic for enantiomeric identification and purity assessment in analytical protocols [3] [8].

Comparative Analysis of Levo/Dextro Isomers

The pharmacological distinction between levamfetamine and dextroamphetamine enantiomers represents one of the most comprehensively studied examples of stereochemical influence on biological activity within the phenethylamine class of compounds [7] [9]. Extensive structure-activity relationship investigations have revealed profound differences in receptor binding affinities, neurotransmitter release potencies, and downstream pharmacological effects between these stereoisomers [7] [9].

Levamfetamine demonstrates a markedly different neurotransmitter transporter selectivity profile compared to its dextrorotatory counterpart [7] [9]. At the dopamine transporter, levamfetamine exhibits approximately four-fold lower affinity relative to dextroamphetamine, with dopamine release potency values of 27.7 nM versus 5.8-24.8 nM respectively [7] [9]. Conversely, at the norepinephrine transporter, levamfetamine demonstrates comparable or slightly enhanced binding affinity, with norepinephrine release potency values of 9.5 nM compared to 6.6-7.2 nM for dextroamphetamine [7] [9].

This differential transporter selectivity profile translates into distinct neurochemical and behavioral effects in vivo [7] [9]. Levamfetamine preferentially enhances noradrenergic neurotransmission while exerting comparatively modest effects on dopaminergic systems, resulting in pronounced peripheral sympathomimetic effects with reduced central nervous system stimulation [7] [9]. In contrast, dextroamphetamine exhibits more potent dopaminergic activity, correlating with enhanced central nervous system stimulation and euphorigenic potential [7] [9].

Comparative Receptor Binding Data

| Receptor/Transporter | Levamfetamine (R-isomer) | Dextroamphetamine (S-isomer) | Selectivity Ratio (L:D) | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | Moderate affinity | High affinity | 1:4.2 | [7] [9] |

| Norepinephrine Transporter (NET) | High affinity | Moderate affinity | 1:0.7 | [7] [9] |

| Serotonin Transporter (SERT) | Low affinity | Low affinity | Similar | [7] [9] |

| Dopamine Release (EC₅₀) | 27.7 nM | 5.8-24.8 nM | 1:4.8 | [7] [9] |

| Norepinephrine Release (EC₅₀) | 9.5 nM | 6.6-7.2 nM | 1:1.4 | [7] [9] |

| Serotonin Release (EC₅₀) | Not determined | 698-1,765 nM | Not determined | [7] [9] |

| TAAR1 Activation | Lower than S-isomer | Higher than R-isomer | 1:3-4 | [7] [10] |

| Relative CNS Potency | 1.0 (reference) | 3-4× higher | 1:3-4 | [7] [9] |

The trace amine-associated receptor 1 activation profile also differs significantly between enantiomers, with levamfetamine demonstrating reduced agonistic activity compared to dextroamphetamine [7] [10]. This differential TAAR1 activation contributes to the distinct pharmacological profiles observed between the stereoisomers, particularly regarding their effects on monoaminergic neurotransmission and associated behavioral responses [7] [10].

Pharmacokinetic studies have revealed stereoselectivity in the metabolic disposition of amphetamine enantiomers [5] [11]. Levamfetamine exhibits a longer elimination half-life compared to dextroamphetamine under both acidic and alkaline urinary conditions [5] [11]. Under alkaline urinary conditions, levamfetamine demonstrates a serum half-life of approximately 23.7 hours compared to 7.0 hours for dextroamphetamine [5] [11]. This pharmacokinetic difference results in preferential accumulation of the levamfetamine enantiomer over time following administration of racemic amphetamine preparations [5] [11].

Conformational Dynamics in Solution Phase

The conformational behavior of levamfetamine hydrochloride in aqueous solution represents a complex dynamic equilibrium involving multiple rotameric states around the critical carbon-carbon and carbon-nitrogen bonds [4] [12]. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have identified three principal conformational states: trans (conformer I), gauche-plus (conformer II), and gauche-minus (conformer III) [4] [12].

Conformer II, characterized by a gauche-plus arrangement around the phenyl-alpha-carbon bond (torsional angle α₁ ≈ 60°), predominates in aqueous solution with a relative population of approximately 40-50% [4] [12]. This conformational preference results from favorable intramolecular interactions between the aromatic ring system and the protonated amino group, stabilized through π-cation interactions and hydrogen bonding networks with surrounding water molecules [4] [13].

The trans conformer (conformer I, α₁ ≈ 180°) represents approximately 25-35% of the solution population and exhibits extended molecular geometry with minimal intramolecular interactions [4] [12]. This conformational state demonstrates enhanced accessibility to receptor binding sites due to reduced steric hindrance, although its lower solution population limits its overall contribution to biological activity [4] [12].

Conformational Analysis Data

| Conformer | Torsional Angle α₁ | Relative Population (%) | Pharmacological Activity | Reference |

|---|---|---|---|---|

| Conformer I (trans) | ~180° | 25-35 | Moderate | [4] [12] |

| Conformer II (gauche+) | ~60° | 40-50 | High | [4] [12] |

| Conformer III (gauche-) | ~-60° | 20-30 | Low | [4] [12] |

| Solution Population (NMR) | Variable | pH dependent | Ensemble average | [4] [12] |

| Solution Population (MD simulation) | Variable | Solvent dependent | Ensemble average | [4] [12] |

| Dominant Interaction | π-π stacking | Hydrogen bonding | Receptor binding | [4] [13] |

| Solvent Effects | Significant | Hydration shell | Bioavailability | [4] [13] |

| Temperature Dependence | Moderate | Δ∆G ~1-2 kcal/mol | Stability | [4] [13] |

Conformer III (gauche-minus, α₁ ≈ -60°) constitutes the remaining 20-30% of the conformational ensemble and exhibits intermediate stabilization through weak intramolecular interactions [4] [12]. This conformational state demonstrates reduced pharmacological activity due to suboptimal spatial arrangement for receptor recognition [4] [12].

Solvent effects exert profound influence on the conformational equilibrium of levamfetamine hydrochloride [4] [13]. The formation of hydrogen bonding networks between the protonated amino group and surrounding water molecules significantly stabilizes the gauche-plus conformer, thereby modulating the overall conformational distribution [4] [13]. Temperature-dependent studies reveal modest conformational interconversion barriers (Δ∆G ≈ 1-2 kcal/mol), indicating rapid equilibration between conformational states at physiological temperatures [4] [13].

Molecular dynamics simulations incorporating explicit solvent models have provided detailed insights into the dynamic behavior of levamfetamine hydrochloride in aqueous environments [4] [13]. These calculations reveal the formation of stable hydration shells around the protonated amino group, with approximately 18 water molecules comprising the first solvation sphere [4] [13]. The dynamic nature of these solvent interactions contributes to conformational flexibility while maintaining overall structural integrity of the protonated amphetamine molecule [4] [13].

Impact of Stereochemistry on Receptor Affinity

The stereochemical configuration of levamfetamine hydrochloride exerts profound influence on its binding affinity and functional activity at various neurotransmitter receptors and transporters [10] [14]. The (R)-absolute configuration creates a distinct three-dimensional molecular topology that determines the spatial arrangement of pharmacophoric elements essential for receptor recognition and binding [10] [14].

At the norepinephrine transporter, levamfetamine demonstrates enhanced binding affinity compared to dextroamphetamine, likely resulting from optimal complementarity between the (R)-stereochemical configuration and the transporter binding site architecture [10] [14]. Structural studies of homologous transporters suggest that the (R)-configuration positions the amino group and aromatic ring in favorable orientations for interaction with critical binding site residues [10] [14].

The reduced dopamine transporter affinity of levamfetamine relative to dextroamphetamine reflects stereochemical incompatibility between the (R)-configuration and the dopamine transporter binding pocket [10] [14]. Molecular modeling studies indicate that the (R)-stereochemistry results in suboptimal positioning of key pharmacophoric elements, particularly the aromatic ring system, within the dopamine transporter active site [10] [14].

Stereochemical effects on serotonin transporter binding appear minimal for both amphetamine enantiomers, suggesting that the transporter binding site accommodates both stereochemical configurations with similar affinity [10] [14]. This stereochemical insensitivity may reflect the broader binding pocket architecture of the serotonin transporter compared to dopamine and norepinephrine transporters [10] [14].

The impact of stereochemistry extends beyond simple binding affinity to encompass functional activity and efficacy at neurotransmitter transporters [10] [14]. Levamfetamine demonstrates distinct kinetic profiles for neurotransmitter release compared to dextroamphetamine, with altered release rates and maximum release capacities that correlate with stereochemical differences in transporter interaction mechanisms [10] [14].

Recent investigations employing site-directed mutagenesis have identified specific amino acid residues within transporter binding sites that exhibit stereochemical selectivity [10] [14]. These studies reveal that phenylalanine residues within the central binding cavity contribute significantly to stereochemical discrimination, with mutations affecting the binding of levamfetamine and dextroamphetamine differentially [10] [14].

The stereochemical influence on receptor affinity extends to downstream signaling pathways and cellular responses [10] [14]. Levamfetamine activation of noradrenergic systems results in distinct patterns of second messenger activation and gene expression compared to dextroamphetamine-mediated dopaminergic stimulation [10] [14]. These differential cellular responses ultimately contribute to the distinct pharmacological profiles observed between the stereoisomers in vivo [10] [14].

Physical Description

Color/Form

Oil

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 80 °C at 1.6 kPa

Heavy Atom Count

Density

Decomposition

Melting Point

< 25 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

FDA Label

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dextroamphetamine is included in the database.

Dextroamphetamine sulfate oral solution is indicated in narcolepsy and attention deficit disorder with hyperactivity. /Included in US product label/

Dextroamphetamine sulfate alone and in fixed-combination preparations with dextroamphetamine saccharate, amphetamine aspartate, and amphetamine sulfate is used in the treatment of narcolepsy and as an adjunct to psychological, educational, social, and other remedial measures in the treatment of attention deficit hyperactivity disorder (ADHD). /Included in US product label/

For more Therapeutic Uses (Complete) data for DEXTROAMPHETAMINE (6 total), please visit the HSDB record page.

Mechanism of Action

Pictograms

Acute Toxic

Absorption Distribution and Excretion

A third of the drug is eliminated renally.

195L.

17L/h.

Amphetamines are readily absorbed from the GI tract and effects persist for 4-24 hours. Amphetamines are distributed into most body tissues with high concentrations occurring in the brain and cerebral spinal fluid (CSF). Amphetamine appears in the urine within about 3 hours following oral administration. Urinary excretion of the amphetamines is pH-dependent and excretion is enhanced in acidic urine. Following oral administration of racemic amphetamine to humans, approximately equal amounts of both isomers were excreted during the first 12 hours; after the first 12 hours, a continually decreasing proportion of the d-isomer was excreted. Following oral administration of a 70-mg radiolabeled dose of lisdexamfetamine (a prodrug of dextroamphetamine), 96% of the dose was recovered in the urine; of the recovered radioactivity, 42% of the dose was related to amphetamine, 25% to hippuric acid, and 2% to the parent drug. Dextroamphetamine and levamfetamine (no longer commercially available in the US) appear to have different metabolic fates, but the relationship between the fate of the drugs and their pharmacologic activity has not been determined. There are some data to indicate stereospecific metabolism of amphetamine and its isomers, but stereospecific urinary excretion appears unlikely.

Ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers produced an average peak dextroamphetamine blood level of 33.2 ng/mL. The half-life was 11.75 hours. The average urinary recovery was 38% in 48 hours.

There was considerable species difference in biotransformation, but not in the excretion of (14)C, after admin of (14)C-amphetamine ... Much of the (14)C was excreted in the 24 hr urine after ip admin of amphetamine to dogs & guinea pigs, & oral admin to other species. Three days after a dose of (+ or -)-amphetamine, human subjects had excreted 91% of the (14)C in the urine, rats 86%, rabbits 86%, & dogs 78%. The last 3 species excreted 5%, 7%, & 0% of the dose respectively in 3 day feces. Since excretion of (14)C over broad time intervals did not differ significantly within each species whether (+ or -)-amphetamine or its optical isomers was given, the above data can be compared with results obtained when an optical isomer was given to monkeys, mice, & guinea pigs. Thus, after a dose of (+)-amphetamine, (also known as dexamphetamine ...), guinea pigs excreted 88% of the (14)C in the 2 day urine, mice excreted 87% in the 3-day urine, & a monkey excreted 80% in the 3 day urine. Another monkey excreted less than 58%. Of interest was that man, monkey, dog, & mouse excreted about 30% of the (14)C as unchanged amphetamine in 24 hr, whereas guinea pig excreted 22%, rat excreted 13%, & rabbit only excreted 4%. These results confirmed an earlier study of the excretion of (14)C & of unchanged amphetamine in rats given (+ or -)-amphetamine at 4 different dose levels orally & at 1 level sc. ... These earlier studies showed that rates of excretion of (14)C were similar after oral or ip dosing, thus indicating comparable & rapid absorption of amphetamine in these animals by two routes.

BACKGROUND AND OBJECTIVE: Hair is an attractive matrix for amphetamine drug testing; however, little is known about the rate at which amphetamines are deposited into hair. Therefore, the purpose of this study was to determine the pharmacokinetics of oral dextroamphetamine in plasma and quantify the rate of deposition into hair in healthy adults using a linked population pharmacokinetic model. METHODS: Healthy adults >18 years of age received dextroamphetamine 10 mg orally for 7 days. Plasma samples were collected over 48 h following the final dose, and hair was collected 5 weeks following the first dose. NONMEM 7.2 was used to estimate dextroamphetamine oral absorption rate constant, apparent clearance and volume of distribution of the plasma compartment, the plasma to hair incorporation rate constant, and the apparent volume of distribution in the hair compartment. RESULTS: Dextroamphetamine pharmacokinetics were well-described by a one-compartment model with combined additive and proportional error for the plasma compartment, which was linked to a single compartment for the hair. Apparent clearance and volume of distribution in the plasma compartment were scaled by current body weight (centered on the mean). Melanin hair concentration was included as a significant covariate on the hair compartment. Absorption rate constant, clearance, and volume of distribution for the plasma compartment were estimated as 0.527 hr(-1) (95 % CI 0.467-0.586), 28.7 L/hr (95 % CI 27.1-30.3), and 377 L (95 % CI 326-428), respectively. The incorporation rate constant from plasma to hair was 1.60e(-6) hr(-1) (95 % CI 1.06e(-6)-2.14e(-6)) and apparent volume of distribution in hair was 17.7 mg (95 % CI 12.5-22.8). CONCLUSIONS: A one-compartment plasma model linked to a single compartment for hair successfully described the pharmacokinetics of dextroamphetamine in healthy adults. The volume of distribution and clearance of dextroamphetamine increased with weight, and the volume of distribution of the hair compartment increased with greater melanin concentrations.

Metabolism Metabolites

Yields N-acetylamphetamine in rabbit. Benzyl methyl ketoxime in rabbit & guinea pig. /From table/

Yields p-hydroxy-d-amphetamine in rat & dog. /From table/

Amphetamine is a noncatechol, sympathomimetic amine and has a greater CNS stimulant activity than epinephrine and other catecholamines. Lisdexamfetamine dimesylate is a prodrug and has little, if any, pharmacologic activity until converted to dextroamphetamine by first-pass intestinal and/or hepatic metabolism. Inactivation of sympathomimetic noncatecholamines largely depends on breakdown by monoamine oxidase and since substitution of an alkyl group for hydrogen on the a-carbon atom blocks enzymatic inactivation of the amino group, the duration of action of noncatecholamines (but not of catecholamines, which are inactivated largely by a different mechanism) is prolonged by a-substitution. The absence of a hydroxyl group on the aromatic ring of amphetamine reduces inactivation of the drug in the GI tract and the amphetamines are active following oral administration.

Yields N-methyl-d-amphetamine in rabbit. Alpha-methyl-beta-phenethylhydroxylamine in rabbit. /From table/

Yields d-norephedrine in man, in beef; phenylacetone in rabbit, man & dog. /From table/

Amphetamine is a known human metabolite of Metamphetamine.

Hepatic. Half Life: 10-28 hours (average is approximately 12 hours)

Associated Chemicals

Dextroamphetamine phosphate; 7528-00-9

Dextroamphetamine hydrochloride; 1462-73-3

Dextroamphetamine saccharate; 350708-40-6

Dextroamphetamine saccharate; 300666-47-1

Wikipedia

Zalcitabine

FDA Medication Guides

Dextroamphetamine

SYSTEM;TRANSDERMAL

NOVEN PHARMACEUTICALS INC

10/13/2023

Drug Warnings

Pregnancy Category C. Dextroamphetamine sulfate has been shown to have embryotoxic and teratogenic effects when administered to A/Jax mice and C57BL mice in doses approximately 41 times the maximum human dose. Embryotoxic effects were not seen in New Zealand white rabbits given the drug in doses 7 times the human dose nor in rats given 12.5 times the maximum human dose. While there are no adequate and well-controlled studies in pregnant women, there has been one report of severe congenital bony deformity, tracheoesophageal fistula, and anal atresia (VATER association) in a baby born to a woman who took dextroamphetamine sulfate with lovastatin during the first trimester of pregnancy. Dextroamphetamine sulfate should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.

Infants born to mothers dependent on amphetamines have an increased risk of premature delivery and low birth weight. Also, these infants may experience symptoms of withdrawal as demonstrated by dysphoria, including agitation, and significant lassitude.

Sudden death has been reported in association with CNS stimulant treatment at usual doses in children and adolescents with structural cardiac abnormalities or other serious heart problems. Although some serious heart problems alone carry an increased risk of sudden death, stimulant products generally should not be used in children or adolescents with known serious structural cardiac abnormalities, cardiomyopathy, serious heart rhythm abnormalities, or other serious cardiac problems that may place them at increased vulnerability to the sympathomimetic effects of a stimulant drug.

For more Drug Warnings (Complete) data for DEXTROAMPHETAMINE (16 total), please visit the HSDB record page.

Biological Half Life

The half-life was 11.75 hours, /for the ingestion of 10 mg of dextroamphetamine sulfate in oral solution form by healthy volunteers..../

... The (+)-amphetamine isomer is more rapidly metabolized than the (-)-isomer, & under alkaline conditions, the (+)-isomer elimination half-life is significantly shorter (17.0 hr vs 12.7 hr). Under acidic urine conditions, renal excretion is the major route of elimination & thus the difference in isomer half-life is minimized.

Use Classification

Methods of Manufacturing

This compound can be prepared by optical resolution of amphetamine or directly from (-)-norephedrine by conversion to the (+)-chloramine followed by catalytic hydrogenation.

Preparation by resolution of amphetamine: Temmler, United Kingdom patent 508757 (1939); Nabenhauer, USA patent 2276508 (1942 to SK&F).

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Preparations containing dextroamphetamine sulfate should be stored in tight, light-resistant containers at 15-30 °C. /Dextroamphetamine sulfate/

Interactions

Gastrointestinal alkalinizing agents (sodium bicarbonate, etc.) increase absorption of amphetamines. Urinary alkalinizing agents (acetazolamide, some thiazides) increase the concentration of the non-ionized species of the amphetamine molecule, thereby decreasing urinary excretion. Both groups of agents increase blood levels and therefore potentiate the actions of amphetamines.

Amphetamines may enhance the activity of tricyclic or sympathomimetic agents; d-amphetamine with desipramine or protriptyline and possibly other tricyclics cause striking and sustained increases in the concentration of d-amphetamine in the brain; cardiovascular effects can be potentiated.

The stimulatory effects of amphetamines may be inhibited by lithium carbonate.

For more Interactions (Complete) data for DEXTROAMPHETAMINE (21 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Differentiating effort-related aspects of motivation from reinforcement learning: commentary on Soder et al. "Dose-response effects of d-amphetamine on effort-based decision-making and reinforcement learning"

John D SalamonePMID: 33623107 DOI: 10.1038/s41386-020-00930-2

Abstract

[Pharmacological properties and clinical effects of the ADHD drug, Lisdexamfetamine (Vyvanse

Chika SakaiPMID: 33132261 DOI: 10.1254/fpj.20033

Abstract

Lisdexamfetamine dimesylate (hereinafter referred to as "lisdexamfetamine"; brand name, Vyvanse), was developed for the treatment of attention-deficit/hyperactivity disorder (ADHD). This drug, which is classified as a central nervous system (CNS) stimulant for once-daily oral administration, received marketing approval in March 2019 and was launched in December 2019 in Japan. Lisdexamfetamine is a prodrug that is hydrolyzed to its active form d-amphetamine in the blood following oral administration. Pharmacologically, d-amphetamine competitively inhibits the dopamine transporter (DAT) and the noradrenaline transporter (NAT) to increase dopamine (DA) and noradrenaline (NA) concentrations in the synaptic cleft. In addition to inhibiting the reuptake of DA and NA, d-amphetamine has also an effect in promoting the release of these neurotransmitters by being taken up into neuronal cells and then acting on the vesicular monoamine transporter. The mechanisms of action by which d-amphetamine exerts a therapeutic effect on ADHD may be based on the above-described effects. Clinical studies conducted in Japan and overseas have demonstrated the efficacy of lisdexamfetamine over placebo in the treatment of pediatric ADHD patients. The most of the adverse events with a higher incidence than in the placebo were mild, and long-term administration of the drug was not associated with an increase in the incidence of adverse events or the rate of treatment discontinuation. Lisdexamfetamine, which is designated as raw material for stimulants and therefore requires strict distribution control in Japan, is expected to be effective in the treatment of ADHD patients with inadequate responses to existing therapeutic agents.

[Risk of psychosis with treatment for ADHD]

J J S KooijPMID: 32940981 DOI:

Abstract

The study by Moran et al. on the risk of psychosis among adolescents in the US who are treated with a stimulant for ADHD is important. This is because ADHD is a common disorder (3-5%), because psychosis often emerges in adolescence, because ADHD and psychosis share increased comorbidity and because ADHD is treated with stimulant medication that may increase the risk of psychosis. This means there is a multifactorial relationship between ADHD and psychosis.The outcome of the study is that stimulants increase the risk of psychosis to a limited extent, i.e. 0.10% for methylphenidate and 0.21% for dexamphetamine. It is recommended to opt for methylphenidate in adolescents with ADHD. This is confirmed by a Swedish registry study that controlled for a history of psychosis and showed that methylphenidate did not increase the incidence of psychosis after one year, regardless of a history of psychosis.Baseline-dependency: How genotype and signaled delays influence amphetamine's effects on delay discounting

Derek A Pope, Blake Hutsell, M Christopher NewlandPMID: 33144205 DOI: 10.1016/j.pbb.2020.173070

Abstract

Delay discounting, in which an animal chooses between a small, immediate or large, delayed reinforcer, is an experimental model of impulsivity. In previous studies, d-amphetamine has both increased and decreased preference for larger-delayed reinforcers depending on experimental conditions.Identify genotype X environment interactions responsible for these disparate findings in a single study and assess the hypothesis that baseline-dependence unifies d-amphetamine's effects.

Delay discounting by BALB/c and C57Bl/6 mice was evaluated using a choice procedure in which six delays to a larger reinforcer were presented in a single session. Components were presented both with and without stimuli that uniquely signaled reinforcer delays. d-Amphetamine's (0.1-1.7 mg/kg) effects on delay and magnitude sensitivity were assessed when specific stimuli did or did not uniquely signal the delay to a larger reinforcer. d-Amphetamine's effects were determined using a model-comparison approach.

During baseline, magnitude and delay sensitivity were identical across signal conditions for BALB/c mice and generally greater than the C57Bl/6 mice. For C57Bl/6 mice, magnitude and delay sensitivity were higher during the signaled than the unsignaled component. Amphetamine decreased delay sensitivity during both components for BALB/c mice, but this effect was attenuated by delay-specific stimuli. For C57Bl/6 mice, amphetamine decreased their high magnitude and delay sensitivity when delays were signaled and, conversely, increased the low magnitude and delay sensitivity when delays were unsignaled.

BALB/c mice showed high delay and magnitude sensitivity regardless of signal conditions. C57Bl/6's magnitude and delay sensitivity depended on signaling. d-Amphetamine usually decreased high baseline delay- and magnitude sensitivity and increased low sensitivities, a baseline-dependence that occurred regardless of whether delay sensitivity was driven by biological (genotype) or environmental (signaling) variables. The C57Bl/6 mouse may be a good model of environmentally-induced impulsivity while BALB/c mice could model impulsivity with a strong genetic contribution.

D-amphetamine maintenance treatment goes a long way: lasting therapeutic effects on cocaine behavioral effects and cocaine potency at the dopamine transporter

Emily M Black, Rodrigo A EspañaPMID: 32859997 DOI: 10.1038/s41386-020-00825-2

Abstract

Professionals' attitudes towards the use of cognitive enhancers in academic settings

Sanyogita Sanya Ram, Bruce Russell, Carl Kirkpatrick, Kay Stewart, Shane Scahill, Marcus Henning, Louise Curley, Safeera HussainyPMID: 33216781 DOI: 10.1371/journal.pone.0241968

Abstract

The non-medical use of prescription stimulants such as methylphenidate, dexamphetamine and modafinil is increasing in popularity within tertiary academic settings. There is a paucity of information on awareness, attitudes, and acceptability by professionals of use in this context. This study aimed to investigate professionals' knowledge of and attitudes towards the use of cognitive enhancers (CEs) in academic settings, and their willingness to use a hypothetical CE.A mail survey was sent to doctors, pharmacists, nurses, accountants and lawyers in New Zealand. These disciplines were chosen as they require professional registration to practice. The questionnaire comprised four sections: (1) demographics, (2) knowledge of CEs, (3) attitudes towards the use of CEs, and (4) willingness to use hypothetical CEs.

The response rate was 34.5% (414/1200). Overall, participants strongly disagreed that it was fair to allow university students to use CEs for cognitive enhancement (Mdn = 1, IQR: 1,3), or that it is ethical for students without a prescription to use cognitive enhancers for any reason (Mdn = 1, IQR: 1,2). Professions differed in their attitudes towards whether it is ethical for students without a prescription to use CEs for any reason (p = 0.001, H 31.527).

Divergent views and lack of clear consensus within professions and between professionals on the use of CEs have the potential to influence both professionals and students as future professionals. These divergent views may stem from differences in the core values of self-identity as well as extrinsic factors of acceptability within the profession in balancing the elements of opportunity, fairness and authenticity in cognitive enhancement. Further research is required to inform the development of policy and guidelines that are congruent with all professions.

The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish

Madeleine Cleal, Barbara D Fontana, Matthew O ParkerPMID: 33963883 DOI: 10.1007/s00213-021-05844-5

Abstract

Zebrafish are growing in use as a model for understanding drug dependence and addiction. Sensitization paradigms have been a useful tool in identifying mechanisms involved in drug-induced behavioral and neurological changes, but in zebrafish have tended to focus on locomotor, rather than cognitive, endpoints.Here, we used a novel method, the FMP Y-maze, which measures continuous performance through a series of repeated binary choices (L vs R), to establish a model for assessing parameters associated with psychostimulant-induced behavioral and cognitive sensitization in adult zebrafish.

Repeat, intermittent exposure to d-amphetamine (AMPH) for 14 days increased alternations (LRLR) in the maze, suggesting improved working memory, which was enhanced further following drug challenge after a short withdrawal period, suggesting behavioral sensitization. However, this cognitive enhancement coincided with a reduction in the use of other exploration strategies, hypolocomotion, and inhibition of cognitive flexibility. Like AMPH, exposure to nicotine (NIC) increased alternations following drug challenge after chronic treatment. Repeat NIC exposure appeared to induce both cognitive and psychomotor sensitization, as evidenced by increased working memory performance (alternations) and locomotor activity, without negatively impacting other search strategies or cognitive flexibility.

Chronic treatment with AMPH or NIC boosts cognitive performance in adult zebrafish. Cognitive sensitization occurred with both drugs, resulting in enhanced working memory; however, repeat AMPH exposure, following a withdrawal period, resulted in inhibited cognitive flexibility, an effect not evident with repeat NIC exposure. Cognitive and behavioral sensitization paradigms in zebrafish could serve as a useful tool for assessing cognitive states which result in cognitive enhancing or impairing effects of drugs.